An In-depth Technical Guide to Pigment Yellow 16 (CAS 5979-28-2)
An In-depth Technical Guide to Pigment Yellow 16 (CAS 5979-28-2)
For Researchers, Scientists, and Formulation Professionals
This technical guide provides a comprehensive overview of Pigment Yellow 16 (CAS No. 5979-28-2), a diarylide yellow pigment. While primarily used as an industrial colorant, this document details its chemical properties, synthesis, and technical specifications for professionals in research, development, and safety assessment.
Chemical Identity and Physical Properties
Pigment Yellow 16 is an organic compound classified as a diarylide (or bisacetoacetarylide) azo pigment.[1][2] It is known for its brilliant green-yellow shade and good resistance to heat and light.[3] Its primary application is in the coloring of plastics, printing inks, and paints.[4][5][6]
Table 1: Chemical and Physical Properties of Pigment Yellow 16
| Property | Value |
| CAS Number | 5979-28-2[3][4][5] |
| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄[4][5][7] |
| Molecular Weight | 726.44 g/mol [3][4][7] |
| Synonyms | C.I. Pigment Yellow 16, C.I. 20040, Permanent Yellow NCG, Hostaperm Yellow NCG[3][5][8] |
| Appearance | Yellow powder[3][6] |
| Melting Point | 325 °C[3][4][5] |
| Boiling Point | 811.8 ± 65.0 °C (Predicted)[4][7] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted)[4][7] |
| Solubility | Insoluble in water; slightly soluble in ethanol.[4][6][7] |
Synthesis and Manufacturing
The synthesis of Pigment Yellow 16 is a multi-step process involving diazotization and an azo coupling reaction. The overall workflow is a well-established method for producing diarylide pigments.
2.1 Synthesis Pathway
The manufacturing process involves two primary stages:
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Diazotization: 2,4-dichloroaniline is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.[3][4]
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Azo Coupling: The resulting diazonium salt is then coupled with a bisacetoacetarylide coupling component, specifically N,N′-(3,3′-dimethyl[1,1′-biphenyl]-4,4′-diyl)bis[3-oxobutanamide], which is derived from o-tolidine.[2][4]
Caption: General synthesis workflow for Pigment Yellow 16.
2.2 Detailed Experimental Protocol (Continuous Process Example)
The following protocol is an example of a continuous process for preparing Pigment Yellow 16[1]:
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Preparation of Coupling Component Suspension:
-
In a 1L beaker, add 800 mL of water, 38 g of 3,3'-dimethylbenzidine (o-tolidine), and 10 g of sodium hydroxide. Stir the mixture.
-
Add 5.7 g of a suitable surfactant and 35 mL of 30% sodium hydroxide solution.
-
Quickly add 50 mL of glacial acetic acid to form a suspension.
-
Dilute the final suspension with water to a total volume of 1000 mL.
-
-
Preparation of Diazonium Salt Solution:
-
Coupling Reaction:
-
Transfer the two reactant solutions into separate holding tanks.
-
Using calibrated peristaltic pumps, feed both the diazonium salt solution and the coupling component suspension at a controlled flow rate (e.g., 5 mL/min) into a helical tube reactor.
-
Maintain the reaction temperature between 20-30°C to yield the azo pigment solution.[1]
-
-
Post-Treatment and Isolation:
-
The resulting crude pigment slurry is then filtered.
-
The filter cake is washed thoroughly with water to remove residual salts and impurities.
-
The washed pigment is dried in an oven and subsequently milled or ground to achieve the desired particle size distribution.
-
Technical Performance and Applications
Pigment Yellow 16 is valued for its thermal stability and lightfastness, although these properties can vary depending on the application and concentration.
Table 2: Performance Characteristics of Pigment Yellow 16
| Parameter | Value / Observation |
| Lightfastness | Grade 4-5 (on a scale of 1-8, where 8 is highest)[4] |
| Heat Resistance | Stable up to 160°C; can be used in polyolefins at 230-240°C for short durations (5 min).[3][4] |
| Chemical Resistance | Good resistance to dilute acids and alkalis.[4][7] |
| Migration | Prone to migration and crystallization, limiting its use in plasticized PVC.[4] |
| Primary Uses | Packaging printing inks, metal decorative inks, paints, and coloring polyolefins.[4][6] |
Safety and Toxicology
From a toxicological standpoint, diarylide pigments like Pigment Yellow 16 are characterized by their extremely low solubility in water and organic solvents, which inherently limits their bioavailability.[9]
-
GHS Classification: While many reports indicate it does not meet GHS hazard criteria, some notifications include a H350 "May cause cancer" hazard statement.[4][8] This discrepancy highlights the need to consult the specific Safety Data Sheet (SDS) from the supplier.
-
Handling Precautions: Standard industrial hygiene practices should be followed.[10] This includes using adequate ventilation, wearing personal protective equipment (gloves, safety goggles), and avoiding dust formation.[10]
-
Bioavailability: Studies on analogous diarylide pigments have shown no evidence of carcinogenicity when tested in long-term animal studies, which is attributed to the pigments not being absorbed by the body.[9][11] The pigment is typically encapsulated within a polymer matrix in its final application form, further reducing direct exposure.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Pigment Yellow 16 - Wikipedia [en.wikipedia.org]
- 3. Pigment Yellow 16 [dyestuffintermediates.com]
- 4. 5979-28-2 | CAS DataBase [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. C.I. Pigment Yellow 16 [chembk.com]
- 8. Pigment Yellow 16 | C34H28Cl4N6O4 | CID 22288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. srrttf.org [srrttf.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sdc.org.uk [sdc.org.uk]
